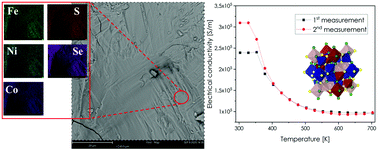Search for mid- and high-entropy transition-metal chalcogenides – investigating the pentlandite structure†
Dalton Transactions Pub Date: 2021-06-22 DOI: 10.1039/D1DT00794G
Abstract
For the first time, transition metal-based chalcogenides conforming to the definition of high entropy materials, are synthesized, with the multicomponent occupation being utilized on both cationic and anionic sublattices. The pentlandite-structured (Co,Fe,Ni)9S8 and (Co,Fe,Ni)9(S,Se)8 compositions are obtained using a two-stage, solid-state reaction method. Room temperature structural analysis (XRD, SEM, Raman) in both cases indicates the presence of a homogeneous, single-phase, Fm![[3 with combining macron]](https://www.rsc.org/images/entities/char_0033_0304.gif) m structure, with a profound effect of Se addition on the lattice parameters. The obtained materials possess an excellent electrical conductivity of 105 S m−1, and slightly negative Seebeck coefficient values, resulting from their metallic character, combined with a low thermal conductivity of 2.5 W m−1 K−1, especially when compared with conventional analogues. The optical measurements reveal very promising behavior in the UV/vis range. The electrochemical sensitivity towards hydrazine and acetaminophen is also presented, making them potentially interesting for sensor devices. Based on the DFT analysis of various sub-systems, the origins of the observed transport and optical behavior are explained. Furthermore, it is shown that the application of the high-entropy principle to both sublattices simultaneously allows for extensive tailoring of the band structure, allowing these materials to be optimized with respect to the given application, including thermoelectric and photoelectrochemical devices and catalysis, e.g., the hydrogen evolution reaction.
m structure, with a profound effect of Se addition on the lattice parameters. The obtained materials possess an excellent electrical conductivity of 105 S m−1, and slightly negative Seebeck coefficient values, resulting from their metallic character, combined with a low thermal conductivity of 2.5 W m−1 K−1, especially when compared with conventional analogues. The optical measurements reveal very promising behavior in the UV/vis range. The electrochemical sensitivity towards hydrazine and acetaminophen is also presented, making them potentially interesting for sensor devices. Based on the DFT analysis of various sub-systems, the origins of the observed transport and optical behavior are explained. Furthermore, it is shown that the application of the high-entropy principle to both sublattices simultaneously allows for extensive tailoring of the band structure, allowing these materials to be optimized with respect to the given application, including thermoelectric and photoelectrochemical devices and catalysis, e.g., the hydrogen evolution reaction.

Recommended Literature
- [1] Contents list
- [2] Hydrophobic iron oxide and CdSe/ZnS nanocrystal loaded polyglutamate/polyelectrolyte micro- and nanocapsules
- [3] cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers†
- [4] Investigation of the correlation between stoichiometry and thermoelectric properties in a PtSb2 single crystal
- [5] Correlation between the topologically close-packed structure and the deformation behavior of metallic Cu64.5Zr35.5†
- [6] Introduction of carbon nano-tubes into the phosphor to restrain the saturation behavior in low voltage cathodoluminescence
- [7] Inside back cover
- [8] Proteinoxidation in plant mitochondria as a stress indicator
- [9] Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety†
- [10] Controllable synthesis of titanium nitride nanotubes by coaxial electrospinning and their application as a durable support for oxygen reduction reaction electrocatalysts†










